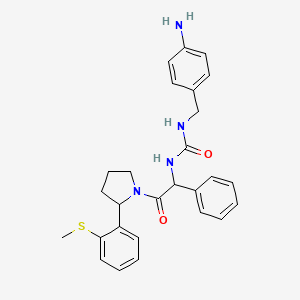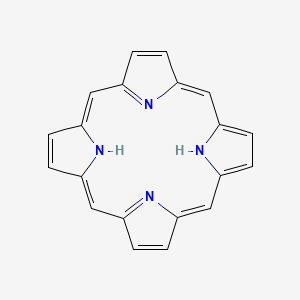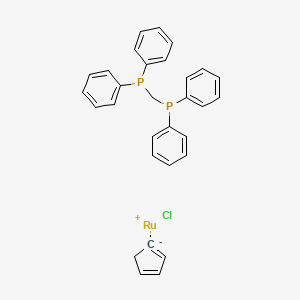![molecular formula C46H43Cl2FeNOP2Ru B11928279 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex is a coordination compound that features a ruthenium center coordinated to a chiral ferrocenyl ligand and triphenylphosphine. This complex is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of the ligand imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex typically involves the following steps:
Preparation of the Chiral Ligand: The chiral ferrocenyl ligand is synthesized by reacting ferrocene with diphenylphosphine and 4-isopropyl-2-oxazoline under controlled conditions.
Formation of the Ruthenium Complex: The chiral ligand is then reacted with ruthenium(II) chloride and triphenylphosphine in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this complex follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ferrocenyl ligand using automated reactors.
Complexation: The ligand is then introduced to ruthenium(II) chloride and triphenylphosphine in large reaction vessels, with careful control of temperature and atmosphere to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex undergoes several types of reactions, including:
Hydrogenation: The complex is widely used in the hydrogenation of alkenes and ketones, converting them to their corresponding alkanes and alcohols.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The complex can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C to 100°C.
Oxidation: Common oxidizing agents include oxygen or peroxides, with reactions often conducted at room temperature.
Substitution: Ligand exchange reactions are usually performed in solvents like dichloromethane or toluene at ambient temperatures.
Major Products
Hydrogenation: Produces alkanes and alcohols.
Oxidation: Yields aldehydes and ketones.
Substitution: Results in new coordination complexes with different ligands.
科学的研究の応用
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex has diverse applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biomolecules through selective hydrogenation or oxidation.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用機序
The mechanism by which this complex exerts its catalytic effects involves the following steps:
Coordination: The substrate coordinates to the ruthenium center, facilitated by the chiral ferrocenyl ligand.
Activation: The ruthenium center activates the substrate, making it more susceptible to hydrogenation or oxidation.
Reaction: The activated substrate undergoes the desired transformation (e.g., hydrogenation or oxidation).
Release: The product is released from the complex, regenerating the active catalyst.
The chiral ferrocenyl ligand plays a crucial role in imparting enantioselectivity by creating a chiral environment around the ruthenium center, influencing the orientation and reactivity of the substrate.
類似化合物との比較
Similar Compounds
®-2-[(RP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex: A similar complex with the opposite chirality, used for producing enantiomers of the products obtained with the (S)-isomer.
(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine iridium(III) dichloride Complex: An iridium analog used in similar catalytic applications but with different reactivity and selectivity profiles.
Uniqueness
The uniqueness of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex lies in its high enantioselectivity and versatility in catalyzing a wide range of reactions. Its ability to produce optically active compounds with high precision makes it a valuable tool in both academic research and industrial applications.
特性
分子式 |
C46H43Cl2FeNOP2Ru |
|---|---|
分子量 |
915.6 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |
InChIキー |
HKRAKCCJCUJLAW-KOFDSZFWSA-L |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
正規SMILES |
CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
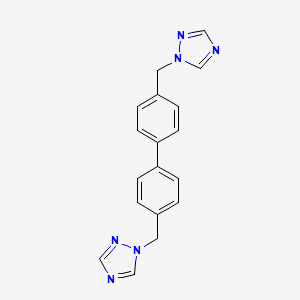


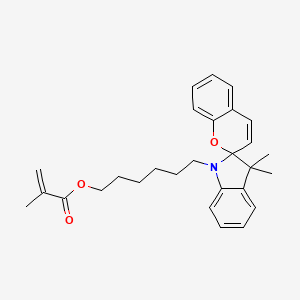
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
